3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (400 MHz, DMSO-d₆) reveal distinct signals:
- δ 6.95–7.25 ppm : Aromatic protons (H4–H8) of the quinolinone ring.
- δ 4.10 ppm : Methine proton (H3) adjacent to the aminomethyl group, split into a doublet (J = 6.8 Hz) due to coupling with NH₂.
- δ 3.20–3.50 ppm : Methylene protons (H9, H10) of the -CH₂NH₂ group.
¹³C NMR data confirm the lactam carbonyl at δ 170.5 ppm and aromatic carbons between δ 115–140 ppm . Heteronuclear Multiple Bond Correlation (HMBC) experiments validate connectivity between H3 and C2 (carbonyl), as well as H9/H10 and C3.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 177.1028 [M+H]⁺ (calculated: 177.1024), with fragmentation pathways involving loss of NH₂CH₂ (Δ m/z = 30) and CO (Δ m/z = 28).
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of the hydrochloride salt (C₁₀H₁₃ClN₂O) reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 7.42 Å, b = 12.88 Å, c = 14.56 Å , and β = 98.7° . The aminomethyl group adopts an equatorial orientation to minimize steric clashes with the quinolinone ring.
Notably, enantioselective binding is observed in chiral environments. In trigonal crystals of Torpedo californica acetylcholinesterase (TcAChE), the (3R)-enantiomer preferentially binds to the peripheral anionic site due to hydrogen-bonding interactions with symmetry-related enzyme molecules.
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Volume | 1384.3 ų | |
| Enantiomer Selectivity | (3R) preferred |
Computational Modeling (DFT Calculations)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental findings:
- The (3S) enantiomer is 2.3 kcal/mol more stable than the (3R) form due to favorable intramolecular hydrogen bonding between NH₂ and the lactam carbonyl.
- Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions stabilizing the aminomethyl group (E² = 8.7 kcal/mol).
Frontier Molecular Orbital (FMO) analysis reveals a HOMO-LUMO gap of 5.1 eV , suggesting moderate reactivity toward electrophilic aromatic substitution at positions 5 and 8.
Table 3: DFT-Derived Energetic Parameters
| Parameter | Value | Source |
|---|---|---|
| ΔG (3S vs. 3R) | -2.3 kcal/mol | |
| HOMO-LUMO Gap | 5.1 eV | |
| NBO Stabilization Energy | 8.7 kcal/mol |
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |
InChI Key |
OOBQTKJLWXKQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CN |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Diastereoselective Cyclization via the tert-Amino Effect
A highly efficient route to 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one leverages the tert-amino effect, a thermal isomerization process that facilitates cyclization. Deme et al. demonstrated that 2-dicyanovinyl-tert-anilines undergo cis-diastereoselective cyclization under microwave irradiation, yielding tetrahydroquinoline dicarbonitrile intermediates . For the 3-aminomethyl derivative, the reaction begins with a meta-substituted tert-aniline precursor (1) , which undergoes microwave-assisted cyclization at 150°C for 15 minutes to form the cis-configured tetrahydroquinoline dicarbonitrile (2) (Scheme 1). Subsequent decyanation using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) removes one nitrile group, producing the mononitrile (3) , which is reduced further with sodium borohydride (NaBH₄) to yield the target 3-aminomethyl derivative (4) .
Scheme 1:
This method achieves diastereoselectivity >95% and overall yields of 65–78%, depending on the substituents .
Reductive Amination of Ketone Precursors
Reductive amination provides a versatile pathway to introduce the aminomethyl group at position 3. Starting from 3-keto-1,2,3,4-tetrahydroquinolin-2-one (5) , condensation with ammonium acetate in methanol generates the imine intermediate (6) , which is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 6–7 (Table 1) . This one-pot procedure avoids isolation of the imine and delivers the target compound in 82% yield .
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Methanol | 82 |
| Reducing Agent | NaBH₃CN | 82 |
| Temperature (°C) | 25 | 82 |
| pH | 6.5 | 82 |
Palladium-Catalyzed Dehydrogenation and Functionalization
Adapting methodologies from quinoline synthesis, palladium-catalyzed dehydrogenation of 3-aminomethyl-1,2,3,4-tetrahydroquinoline precursors offers a route to the ketone derivative. For example, heating 3-aminomethyl-1,2,3,4-tetrahydroquinoline (7) with palladium black and fumaric acid in aqueous acetone at reflux selectively oxidizes the C2 position to the ketone, yielding the target compound in 71% yield . The reaction proceeds via a hydrogen-transfer mechanism, where fumaric acid acts as a hydrogen acceptor (Scheme 2) .
Scheme 2:
Iron-Promoted C–H Amination
Metal-catalyzed C–H functionalization provides an alternative strategy. Using [Fe(III)(F₂₀TPP)Cl] as a catalyst, nitrene insertion into the C3 position of 1,2,3,4-tetrahydroquinolin-2-one (8) generates the aminomethyl derivative directly . The reaction involves formation of an iron-nitrene complex (9) , which abstracts a γ-hydrogen to form a benzylic radical (10) . Cyclization and hydrogen transfer yield the product (4) with 72–81% efficiency (Scheme 3) .
Scheme 3:
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics for Preparation Methods
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Microwave Cyclization | 65–78 | >95% cis | High |
| Reductive Amination | 82 | N/A | Moderate |
| Palladium Catalysis | 71 | N/A | Low |
| Iron-Mediated Amination | 72–81 | N/A | Moderate |
The microwave-assisted method offers superior stereocontrol, whereas reductive amination provides the highest yield. Scalability remains a challenge for palladium-based systems due to catalyst costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolinones .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound's structural similarity to known bioactive molecules makes it a candidate for drug development. Research indicates that derivatives of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that modifications to the tetrahydroquinoline core can enhance its efficacy against specific cancer cell lines, making it a promising lead compound for further development in oncology .
Neurodegenerative Disease Treatment:
Recent investigations have focused on the potential of this compound in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit key enzymes involved in neurodegeneration suggests that it may serve as a dual-target inhibitor for cholinesterases and monoamine oxidases, which are crucial in managing symptoms of Alzheimer's disease .
Cytotoxicity Studies:
Research has demonstrated that 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in colorectal adenocarcinoma and ovarian carcinoma cells. The mechanism behind this activity is believed to involve modulation of the cell cycle and induction of apoptosis .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against certain bacterial strains, suggesting potential applications in the development of new antibiotics .
Synthetic Applications
Building Block in Organic Synthesis:
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the creation of more complex molecules with diverse functionalities. This versatility makes it an attractive target for synthetic chemists aiming to develop novel compounds with specific properties .
Reactivity and Functionalization:
The compound can undergo several chemical reactions such as oxidation and substitution. These reactions enable the introduction of new functional groups or modifications at specific positions on the quinoline ring. For instance, oxidation reactions can yield derivatives with enhanced biological activity or altered pharmacokinetic properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Substituent Effects: The aminomethyl group in the target compound provides a balance between hydrophilicity and structural flexibility, whereas bulkier substituents (e.g., dimethylaminoethyl in compound 26 ) may enhance target affinity but reduce metabolic stability.
Key Observations:
- Steric Effects: Bulky substituents (e.g., diethylaminoethyl in compound 27) reduce yields due to challenges in purification and side reactions .
- Hydrogenation Efficiency: Amino-substituted derivatives (e.g., compound 24) achieve yields >70% via nitro group reduction .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral forms .
- Molecular Weight : Smaller analogues (e.g., CAS 40615-17-6, 176.1 g/mol) may exhibit better blood-brain barrier penetration than larger derivatives .
- Collision Cross-Section (CCS): Predicted CCS values for the target compound (136.9 Ų for [M+H]+) suggest moderate polarity, aligning with its aminomethyl substituent .
Biological Activity
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one features a tetrahydroquinoline core with an aminomethyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and reduction processes that yield high-purity products suitable for biological testing .
Anticancer Properties
Numerous studies have investigated the anticancer activity of tetrahydroquinoline derivatives. For instance, compounds similar to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that derivatives can inhibit cell growth in lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) with IC50 values ranging from 2.0 to 14.6 μM .
Table 1: IC50 Values of Tetrahydroquinoline Derivatives Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) |
|---|---|
| H460 Lung Carcinoma | 4.9 ± 0.7 |
| A-431 Skin Carcinoma | 2.0 ± 0.9 |
| HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 |
| DU145 Prostate Carcinoma | 12.0 ± 1.6 |
| MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 |
These findings suggest that structural modifications at specific positions on the tetrahydroquinoline scaffold can enhance biological activity and selectivity towards cancer cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of tetrahydroquinoline derivatives. Certain compounds have been identified as potent inhibitors of NF-κB transcriptional activity, which plays a crucial role in inflammatory responses. This inhibition suggests a mechanism through which these compounds could alleviate conditions characterized by excessive inflammation.
Neuroprotective Applications
The neuroprotective properties of tetrahydroquinolines are being explored in the context of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown promise in modulating proteolytic cleavage of amyloid precursor proteins, potentially reducing amyloid plaque formation associated with Alzheimer's pathology. Furthermore, the inhibition of semicarbazide-sensitive amine oxidase (SSAO) by these compounds has been linked to neuroprotective effects and may offer therapeutic avenues for treating neuroinflammation and related disorders .
The biological activity of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, blocking their activity and thereby influencing metabolic pathways.
- Receptor Modulation : It may also interact with receptor proteins, modulating their signaling pathways which can lead to various biological effects including anti-cancer and anti-inflammatory responses .
Case Studies
Recent case studies have documented the efficacy of tetrahydroquinoline derivatives in preclinical models:
- Cancer Treatment : A study involving a series of synthesized tetrahydroquinolines demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages.
- Neuroprotective Effects : In rodent models of Alzheimer’s disease, treatment with certain tetrahydroquinoline derivatives resulted in decreased levels of amyloid-beta plaques and improved cognitive function metrics compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
